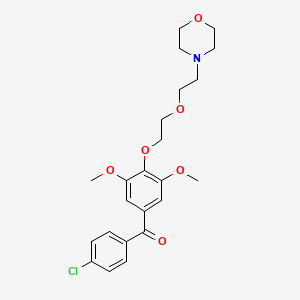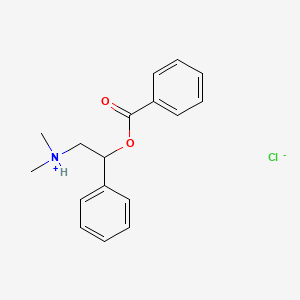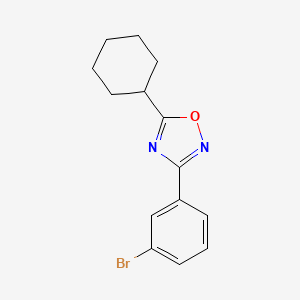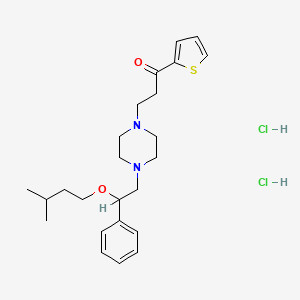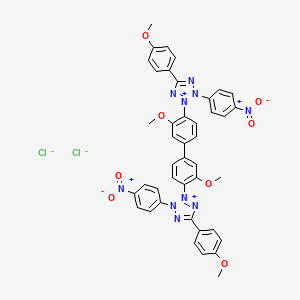
Diphenylmethylcyclopentadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylmethyl)cyclopentadiene is an organic compound characterized by a cyclopentadiene ring substituted with a diphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Diphenylmethyl)cyclopentadiene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with diphenylmethanol in the presence of a strong acid catalyst. This reaction typically proceeds via a Friedel-Crafts alkylation mechanism, where the diphenylmethyl cation is generated and subsequently reacts with the cyclopentadiene ring.
Industrial Production Methods: Industrial production of 1-(Diphenylmethyl)cyclopentadiene often involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Diphenylmethyl)cyclopentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the cyclopentadiene ring or the diphenylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylmethyl ketone derivatives, while reduction can produce diphenylmethylcyclopentane.
Applications De Recherche Scientifique
1-(Diphenylmethyl)cyclopentadiene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and as a ligand in organometallic chemistry.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mécanisme D'action
The mechanism of action of 1-(Diphenylmethyl)cyclopentadiene involves its interaction with various molecular targets. In chemical reactions, the diphenylmethyl group can stabilize carbocations, facilitating electrophilic reactions. The cyclopentadiene ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, forming new cyclic structures.
Comparaison Avec Des Composés Similaires
Cyclopentadiene: A simpler analog without the diphenylmethyl group.
Diphenylmethane: Lacks the cyclopentadiene ring but contains the diphenylmethyl group.
1,2-Diphenylcyclopentadiene: A related compound with two phenyl groups attached to the cyclopentadiene ring.
Uniqueness: 1-(Diphenylmethyl)cyclopentadiene is unique due to the presence of both the cyclopentadiene ring and the diphenylmethyl group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C18H16 |
|---|---|
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
[cyclopenta-1,3-dien-1-yl(phenyl)methyl]benzene |
InChI |
InChI=1S/C18H16/c1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16/h1-13,18H,14H2 |
Clé InChI |
UPCCBSOQEHJDCX-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C1C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




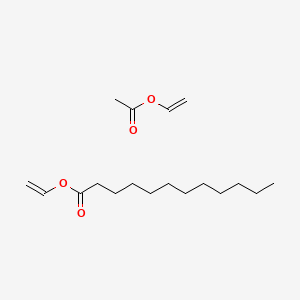
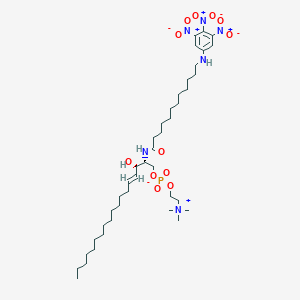
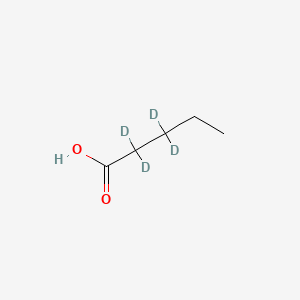
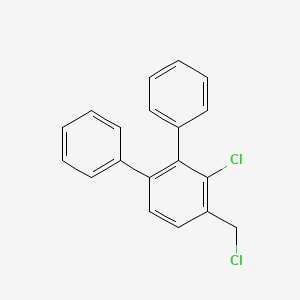
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)
